molecular formula C22H18FN3OS B2850713 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895422-32-9

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2850713
CAS No.: 895422-32-9
M. Wt: 391.46
InChI Key: ODXIDJKPNWEXPE-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, a fluorobenzamide group, and a pyridinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide can be achieved through several synthetic routes. One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide (P4S10) for oxygen/sulfur exchange reactions. The reaction typically involves the condensation of 5,7-dimethylbenzo[d]thiazole with 4-fluorobenzoyl chloride in the presence of a base, followed by the addition of pyridin-3-ylmethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Its properties can be explored for the development of new materials with specific electronic or optical characteristics.

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide:

    Benzothiazole derivatives:

Uniqueness

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide stands out due to the presence of the fluorobenzamide group, which may enhance its biological activity and specificity compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-14-10-15(2)20-19(11-14)25-22(28-20)26(13-16-4-3-9-24-12-16)21(27)17-5-7-18(23)8-6-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXIDJKPNWEXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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